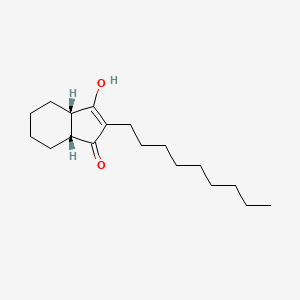![molecular formula C10H23NO4SSi B15064288 Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester CAS No. 145387-82-2](/img/structure/B15064288.png)
Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate: is a chemical compound with the molecular formula C10H23NO4SSi. It is used in various organic synthesis processes, particularly as a reagent in Mitsunobu reactions . This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(trimethylsilyl)ethanol in the presence of a sulfonyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include sulfonamides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used as a protecting group for amines and alcohols. It is particularly useful in multi-step synthesis where selective protection and deprotection are required .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable in drug development and medicinal chemistry .
Industry: In the chemical industry, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate involves the formation of a stable sulfonyl intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Methanesulfonamide: Used in similar applications as a reagent in organic synthesis.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Another carbamate compound used in organic synthesis.
Uniqueness: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is unique due to its combination of a tert-butyl group and a trimethylsilyl group, which provides both stability and reactivity. This dual functionality makes it particularly useful in complex synthetic routes where selective reactions are required .
Properties
CAS No. |
145387-82-2 |
|---|---|
Molecular Formula |
C10H23NO4SSi |
Molecular Weight |
281.45 g/mol |
IUPAC Name |
tert-butyl N-(2-trimethylsilylethylsulfonyl)carbamate |
InChI |
InChI=1S/C10H23NO4SSi/c1-10(2,3)15-9(12)11-16(13,14)7-8-17(4,5)6/h7-8H2,1-6H3,(H,11,12) |
InChI Key |
AXYPPUKUDNYSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


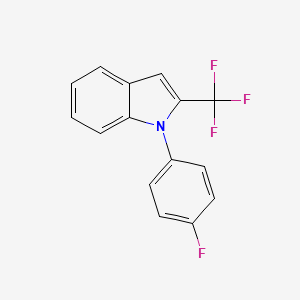




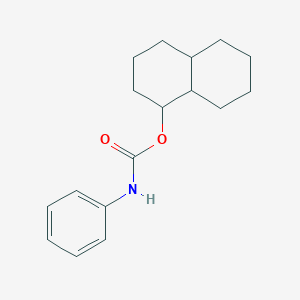

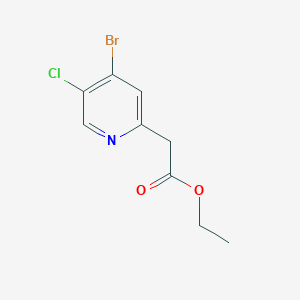
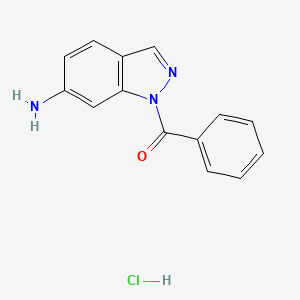
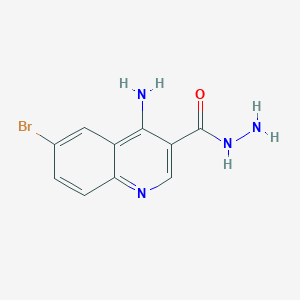
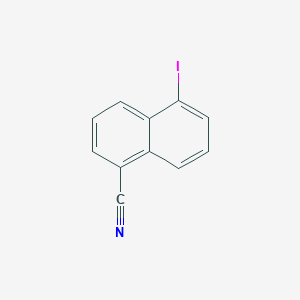
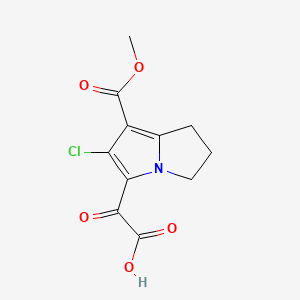
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)
